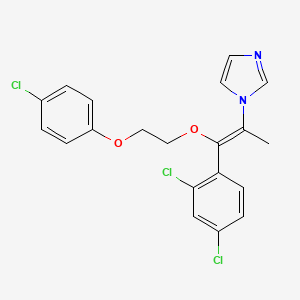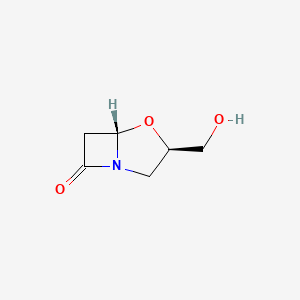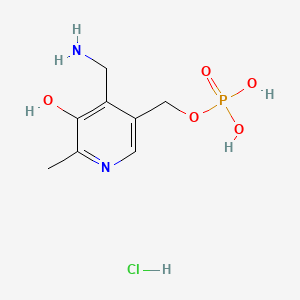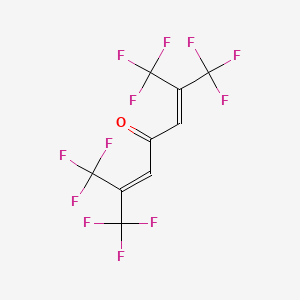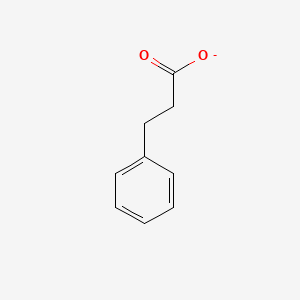
3-Phenylpropionate
説明
3-phenylpropionate is a monocarboxylic acid anion that is the conjugate base of 3-phenylpropionic acid, obtained by deprotonation of the carboxy group. It has a role as a human metabolite and a plant metabolite. It is a conjugate base of a 3-phenylpropionic acid.
科学的研究の応用
Gastric Acid Inhibition
3-Amino-3-phenylpropionic acid, a structural GABA analogue, exhibits properties that inhibit gastric acid secretion. This compound suppresses acid secretion induced by various secretagogues through mechanisms differing from antimuscarinics, H2-receptor antagonists, and vagal blockade, suggesting its potential role in modulating gastric acid secretion, possibly via GABA mechanisms (Hara, Natsume, Hara, & Goto, 1990).
Diet and Microbiota
Pomegranate juice (PJ) supplementation in human diets affects fecal metabolites, including 3-phenylpropionic acid. The study found significant increases in fecal concentrations of this compound post-supplementation, suggesting its role in diet-induced changes in microbiota and metabolites (Mosele et al., 2015).
Antimicrobial Properties
The endophytic fungus Cladosporium cladosporioides, isolated from Zygophyllum mandavillei, produces 3-phenylpropionic acid with significant antimicrobial activity. This compound demonstrated potential as an alternative approach for managing plant phytopathogens due to its enhanced antimicrobial activity (Yehia et al., 2020).
Catalytic Transformations
Research on the catalytic transformation of cinnamaldehyde to 3-phenylpropionic acid using ruthenium catalysts highlights its significance in chemical synthesis, notably in the creation of intermediates for pharmaceuticals like the anti-AIDS drug Indinavir (Vries, Roelfes, & Green, 1998).
Free Fatty Acid Receptor Agonists
Derivatives of 3-phenylpropionic acid have been synthesized and evaluated for their activation of the free fatty acid receptor 1 (FFA1). These compounds, with their ability to sustain blood glucose levels, are potential therapeutic agents for type 2 diabetes mellitus (Kuranov et al., 2020).
Metabolic Engineering
In metabolic engineering, Corynebacterium glutamicum was modified to produce 3-hydroxypropionic acid from glucose and xylose via the glycerol pathway, demonstrating the compound's potential as a valuable platform chemical for various applications (Chen et al., 2017).
特性
製品名 |
3-Phenylpropionate |
|---|---|
分子式 |
C9H9O2- |
分子量 |
149.17 g/mol |
IUPAC名 |
3-phenylpropanoate |
InChI |
InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/p-1 |
InChIキー |
XMIIGOLPHOKFCH-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)CCC(=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)[O-] |
同義語 |
3-phenyl propionic acid 3-phenylpropanoic acid 3-phenylpropionate 3-phenylpropionic acid 3-phenylpropionic acid, sodium salt beta-phenylpropionate dihydrocinnamic acid hydrocinnamic acid |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

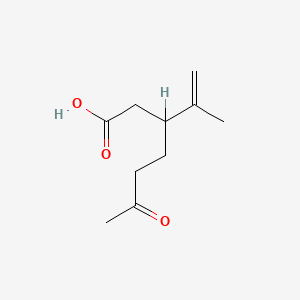
![2-[3-(3-Carbamimidoylphenyl)phenyl]-5-(pyridin-4-ylamino)pentanoic acid](/img/structure/B1229044.png)
![1-cyclohexyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea](/img/structure/B1229045.png)
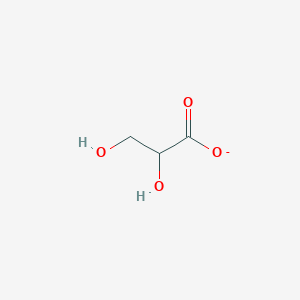
![(46S)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1229049.png)


